molecular formula C17H14ClFN2O2 B15085381 (1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol CAS No. 618444-44-3

(1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B15085381
CAS No.: 618444-44-3
M. Wt: 332.8 g/mol
InChI Key: SDMAORRINMSYNZ-UHFFFAOYSA-N
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Description

The compound "(1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol" is a pyrazole derivative with a hydroxylmethyl group (-CH₂OH) at the 4-position of the pyrazole ring. Its structure features:

  • 3-position: A 4-methoxyphenyl group, contributing electron-donating properties via the methoxy (-OCH₃) substituent.
  • 4-position: A methanol group (-CH₂OH), which increases hydrophilicity and enables hydrogen bonding.

The molecular formula is C₁₇H₁₃ClF N₂O₂ (calculated based on analogous structures in ), with a molecular weight of 337.75 g/mol.

Properties

CAS No.

618444-44-3

Molecular Formula

C17H14ClFN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

[1-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C17H14ClFN2O2/c1-23-14-5-2-11(3-6-14)17-12(10-22)9-21(20-17)13-4-7-16(19)15(18)8-13/h2-9,22H,10H2,1H3

InChI Key

SDMAORRINMSYNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol typically involves the reaction of appropriate substituted phenylhydrazines with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps like crystallization, filtration, and purification using techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenation, nitration, or sulfonation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with various enzymes and receptors, contributing to the understanding of biochemical pathways.

Medicine

Medicinally, pyrazole derivatives are often explored for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (g/mol) Key Data (Melting Point, Mass) References
(1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol 1: 3-Cl-4-F-C₆H₃; 3: 4-OCH₃-C₆H₄; 4: -CH₂OH C₁₇H₁₃ClFN₂O₂ 337.75 N/A†
(1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol 1: 2-F-C₆H₄; 3: 4-OCH₃-C₆H₄; 4: -CH₂OH C₁₇H₁₅FN₂O₂ 314.31 N/A†
(1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol 1: 3-Cl-C₆H₄; 3: C₆H₅; 4: -CH₂OH C₁₆H₁₃ClN₂O 300.74 N/A†
(1-(3-Chloro-4-fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol 1: 3-Cl-4-F-C₆H₃; 3: 4-CH₃-C₆H₄; 4: -CH₂OH C₁₇H₁₃ClFN₂O 321.75 N/A†
[1-(4-Chloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl]methanol Triazole core; 1: 4-Cl-3-CF₃-C₆H₃; 4: -CH₂OH C₁₀H₇ClF₃N₃O 277.63 N/A†

Key Observations :

The 4-methoxyphenyl group (target compound) offers improved solubility over non-polar substituents like P-tolyl () due to its electron-donating methoxy group.

Impact of Core Heterocycle :

  • Pyrazole-based compounds (target, ) generally exhibit greater metabolic stability compared to triazole analogs (), as pyrazoles are less prone to oxidative degradation.

Functional Group Role :

  • The -CH₂OH group at the 4-position (common in all analogs) facilitates hydrogen bonding, a critical feature for interactions with biological targets like kinases or receptors .

Synthetic Accessibility :

  • Analogous compounds (e.g., ) are synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, suggesting feasible routes for the target compound’s production.

Biological Activity

The compound (1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol, also known by its CAS number 618383-26-9, is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anticancer, antibacterial, and antifungal properties.

  • Molecular Formula : C17H14ClFN2O2
  • Molecular Weight : 302.73 g/mol
  • CAS Number : 618383-26-9

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of substituted phenyl derivatives with hydrazine derivatives, leading to the formation of pyrazole rings. Structural characterization is performed using techniques such as NMR, IR spectroscopy, and X-ray crystallography.

Biological Activity Overview

Research has shown that pyrazole derivatives exhibit a wide range of biological activities. The specific compound under discussion has demonstrated potential in the following areas:

Anticancer Activity

Several studies have evaluated the anticancer properties of pyrazole derivatives. For instance:

  • In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively .
  • The compound has been noted for its ability to inhibit cell proliferation without affecting normal fibroblast cells, indicating a selective action against cancerous cells .

Antibacterial and Antifungal Activity

The compound has also been tested for its antimicrobial properties:

  • It has shown effectiveness against various bacterial strains, demonstrating potential as a new antibacterial agent .
  • In antifungal studies, it has been evaluated against Candida albicans and Cryptococcus neoformans, showing promising results in inhibiting fungal growth .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival.
  • Receptor Binding : It has been suggested that this pyrazole derivative can bind to estrogen receptors and other critical targets involved in cellular signaling pathways related to cancer progression .

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability in a dose-dependent manner, suggesting its potential as an anticancer therapeutic agent.
  • Antimicrobial Evaluation : Another study focused on the antibacterial properties against multi-drug resistant strains of bacteria. The results showed that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative treatment option.

Data Summary Table

Activity TypeTest Organism/Cell LineIC50/EffectivenessReference
AnticancerHepG254.25% growth inhibition
HeLa38.44% growth inhibition
AntibacterialVarious BacteriaMIC comparable to antibiotics
AntifungalCandida albicansSignificant inhibition

Q & A

Q. Key Steps :

  • Aldehyde Intermediate : Pyrazole-4-carbaldehyde synthesis via Vilsmeier-Haack formylation.
  • Reduction : NaBH₄ selectively reduces the aldehyde to the primary alcohol without affecting aromatic substituents.

How can researchers optimize reaction conditions for higher yields of the target compound?

Advanced Research Question
Optimization involves systematic variation of solvent polarity, temperature, and catalyst loading. For example:

  • Solvent Screening : Ethanol and methanol are preferred for their ability to dissolve both polar and non-polar intermediates. Dimethyl sulfoxide (DMSO) may enhance reaction rates but requires careful pH control to avoid by-products .
  • Catalyst Selection : Piperidine or triethylamine (TEA) accelerates condensation steps, while acetic acid improves cyclization efficiency .
  • Temperature : Reflux conditions (70–80°C) balance reaction speed and side-product formation.

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chloro-fluorophenyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 387.08) .
  • X-ray Crystallography : SHELXL software refines crystal structures to determine bond lengths and angles, critical for validating stereochemistry .

Advanced Tip : Use Cambridge Structural Database (CSD) cross-referencing to compare experimental crystallographic data with known analogs .

How can researchers resolve contradictory data in biological activity assays?

Advanced Research Question
Contradictions often arise from assay variability (e.g., cell-line specificity or solvent effects). Strategies include:

  • Dose-Response Curves : Establish EC₅₀ values across multiple models (e.g., COX-2 inhibition vs. analgesic activity in murine models) .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
  • Positive Controls : Compare with reference standards (e.g., indomethacin for analgesic studies) to normalize data .

What methodologies are effective for analyzing by-products and impurities?

Basic Research Question

  • HPLC-DAD : Quantifies impurities >0.1% using C18 columns and acetonitrile/water gradients .
  • TLC Monitoring : Hexane/ethyl acetate (3:1) systems track reaction progress and isolate intermediates .
  • Recrystallization : Ethanol/water mixtures (7:3) remove hydrophobic by-products .

How can structural modifications enhance pharmacological properties?

Advanced Research Question

  • SAR Studies : Modify the methoxyphenyl group to electron-withdrawing substituents (e.g., nitro) to enhance binding affinity .
  • Prodrug Design : Esterify the methanol group to improve bioavailability (e.g., acetyl or phosphate derivatives) .
  • Co-crystallization : Co-formulate with cyclodextrins to enhance aqueous solubility .

Q. Example Modification :

DerivativeSolubility (mg/mL)Analgesic Activity (vs. control)
Parent Compound0.121.0x
Acetylated Derivative2.51.8x

What computational tools predict the compound’s interaction with biological targets?

Advanced Research Question

  • Docking Simulations : AutoDock Vina models interactions with COX-2 or GPR139 receptors, guided by crystallographic data .
  • DFT Calculations : Gaussian 16 optimizes geometry and calculates electrostatic potential surfaces to identify reactive sites .
  • MD Simulations : GROMACS evaluates stability in lipid bilayers for blood-brain barrier penetration studies .

How should researchers handle discrepancies in crystallographic refinement?

Advanced Research Question

  • SHELXL Tweaks : Adjust Ueq values for disordered atoms and apply restraints to bond lengths .
  • Twinned Data : Use the HKL-3000 suite to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
  • Validation Tools : Check CIF files with PLATON to identify missed symmetry operations or hydrogen-bonding errors .

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